molecular formula C26H19NO4 B2922034 16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 537010-88-1

16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

Cat. No.: B2922034
CAS No.: 537010-88-1
M. Wt: 409.441
InChI Key: RGOSHVJUFBNBCN-UHFFFAOYSA-N
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Description

The compound 16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a complex polycyclic molecule featuring a pentacyclic scaffold with fused oxygen (12,18-dioxa) and nitrogen (16-aza) heteroatoms. The structure includes a 2-phenylethyl substituent at position 16 and two ketone groups at positions 3 and 10. Its intricate ring system, spanning 21 atoms (henicosa), is defined by bridgehead connections at multiple positions, creating a rigid, three-dimensional framework.

The synthesis of such compounds typically involves cyclization reactions and functional group modifications, as seen in related azapentacyclo derivatives (e.g., Knoevenagel condensation or Diels-Alder reactions) . Structural elucidation often relies on X-ray crystallography, with software like SHELXL and ORTEP-3 playing critical roles in refining atomic coordinates and visualizing puckered ring systems .

Properties

IUPAC Name

16-(2-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-23-17-8-4-5-9-18(17)24(29)26-22(23)19-10-11-21-20(25(19)31-26)14-27(15-30-21)13-12-16-6-2-1-3-7-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOSHVJUFBNBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with PDE 3A

Biological Activity

The compound 16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione (CAS No. 537010-88-1) is a complex polycyclic organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides an in-depth examination of its biological properties based on available research data.

Chemical Structure and Properties

  • Molecular Formula : C26H19NO4
  • Molecular Weight : 409.43 g/mol
  • The compound contains multiple interconnected ring structures and functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The presence of dioxas and azas in its structure suggests potential reactivity that could influence its pharmacodynamics.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. A study focusing on phenolic compounds found that structural features significantly influence their effectiveness against bacteria and fungi .

CompoundActivity TypeTarget OrganismReference
16-(2-Phenylethyl)-12,18-dioxa...AntimicrobialGram-positive bacteria
Similar Phenolic CompoundsAntifungalCandida spp.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell LineIC50 (µM)Effect ObservedReference
HeLa15Apoptosis
MCF-720Cell cycle arrest

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of the compound revealed that it significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations above 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of phenethyl compounds demonstrated considerable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance efficacy against resistant strains .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-phenylethyl group increases logP compared to analogs with polar groups (e.g., hydroxy or methoxy in ). Its logP (~3.5) aligns with the trifluoromethylphenyl derivative (logP 3.2, ), suggesting suitability for blood-brain barrier penetration.
  • Acetylated derivatives (e.g., ) exhibit moderate logP (2.83) due to balanced hydrophilicity from ketones and hydrophobicity from aromatic rings.

Nitrogen placement (16-aza vs. 17-aza in ) influences electron distribution, affecting reactivity and binding to biological targets.

Ring Puckering and Conformation: Pentacyclic systems often exhibit non-planar puckering, as described by Cremer and Pople’s coordinates . For example, the dioxapentacyclo derivative in showed a mean plane deviation of 0.3 Å in crystallographic studies, suggesting moderate rigidity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this polycyclic compound?

Answer: A practical approach involves palladium(II)-catalyzed cyclization reactions under reflux conditions. For example, combining substituted aldehydes (e.g., methoxysalicylaldehyde) with diketones (e.g., 1,3-cyclohexanedione) in acetonitrile at 353 K for 12 hours yields structurally analogous fused polycycles with >90% efficiency . Purification via recrystallization from ethanol is advised to obtain single crystals for structural validation.

Advanced: How can stereochemical inconsistencies between computational models and experimental data be resolved?

Answer: Pair high-resolution X-ray crystallography (e.g., single-crystal studies with R factor <0.05) with density functional theory (DFT) calculations. Evidence from similar compounds shows that discrepancies in bond angles (e.g., C–C bond deviations >0.01 Å) often arise from crystal-packing forces. Refinement protocols, including anisotropic displacement parameters and hydrogen riding models, improve accuracy .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer: Use a combination of:

  • ¹H/¹³C NMR to confirm proton environments and carbonyl groups.
  • FT-IR for lactone/amide carbonyl stretches (~1700–1750 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    Cross-referencing with PubChem or NIST spectral libraries enhances reliability .

Advanced: What strategies mitigate contradictions in solubility data during formulation studies?

Answer: Employ Hansen solubility parameter (HSP) modeling to identify optimal solvents. For instance, acetonitrile and ethanol are empirically effective for synthesis and crystallization, but HSP analysis may reveal polarity mismatches in biological assays. Co-solvency with DMSO:water (1:4 v/v) balances solubility and stability .

Basic: What conformational features dominate the compound’s structure?

Answer: X-ray studies of analogous compounds reveal a pentacyclic core with fused xanthene and cyclohexane rings. Key conformations include:

  • Envelope conformations in xanthene rings.
  • Chair conformations in cyclohexane moieties.
    Hydrogen bonding (e.g., C–H···O interactions) stabilizes the lattice .

Advanced: How can molecular docking predict biological target engagement?

Answer: Use Schrödinger’s Glide or AutoDock Vina with crystal-derived 3D coordinates (e.g., PDB files). Focus on π-π stacking with aromatic residues (e.g., Phe, Tyr) and hydrogen bonding to polar side chains. Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Basic: What solvent systems optimize column chromatography purification?

Answer: A gradient of ethyl acetate/hexane (10–50% EtOAc) on silica gel effectively separates polar byproducts. For highly oxygenated derivatives, add 1–5% methanol to suppress tailing .

Advanced: How does the compound’s topology influence pharmacokinetic properties?

Answer: Computational tools like SwissADME predict low oral bioavailability due to high topological polar surface area (TPSA >100 Ų). Strategies to improve permeability include:

  • Prodrug derivatization of lactone/amide groups.
  • Lipid nanocapsules for enhanced passive diffusion .

Basic: What crystallization conditions yield diffraction-quality crystals?

Answer: Slow evaporation from ethanol at 298 K produces block-shaped crystals. For stubborn cases, vapor diffusion with diethyl ether as anti-solvent promotes nucleation .

Advanced: How to design scalable synthesis while preserving stereochemical integrity?

Answer: Implement continuous-flow reactors with in-line IR monitoring for real-time feedback. Optimize Pd catalyst loading (0.5–1 mol%) and residence time (2–4 hours) to minimize epimerization. Process analytical technology (PAT) ensures batch consistency .

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